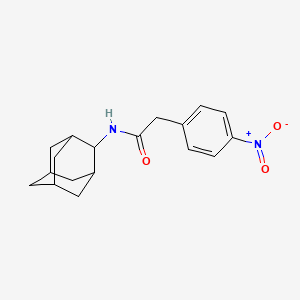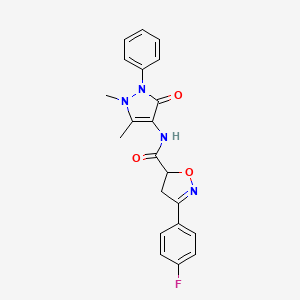![molecular formula C15H23N3O3S B5723706 N-(3,5-dimethoxyphenyl)-N'-[2-(4-morpholinyl)ethyl]thiourea](/img/structure/B5723706.png)
N-(3,5-dimethoxyphenyl)-N'-[2-(4-morpholinyl)ethyl]thiourea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3,5-dimethoxyphenyl)-N'-[2-(4-morpholinyl)ethyl]thiourea, also known as DMPEThU, is a chemical compound that has gained attention in the scientific community due to its potential applications in biological research. DMPEThU belongs to the class of thioureas, which are known for their diverse biological activities.
作用机制
N-(3,5-dimethoxyphenyl)-N'-[2-(4-morpholinyl)ethyl]thiourea exerts its biological effects through the modulation of GPCR activity. It has been shown to act as an allosteric modulator of GPCRs, which means that it binds to a site on the receptor that is different from the active site and modulates its activity. N-(3,5-dimethoxyphenyl)-N'-[2-(4-morpholinyl)ethyl]thiourea has also been shown to enhance the activity of some GPCRs and inhibit the activity of others.
Biochemical and Physiological Effects
N-(3,5-dimethoxyphenyl)-N'-[2-(4-morpholinyl)ethyl]thiourea has been shown to have diverse biochemical and physiological effects. It has been shown to modulate the activity of various GPCRs, including the adenosine A1 receptor, the dopamine D2 receptor, and the serotonin 5-HT1A receptor. N-(3,5-dimethoxyphenyl)-N'-[2-(4-morpholinyl)ethyl]thiourea has also been shown to have anti-inflammatory and anti-tumor effects.
实验室实验的优点和局限性
One of the major advantages of using N-(3,5-dimethoxyphenyl)-N'-[2-(4-morpholinyl)ethyl]thiourea in lab experiments is its specificity towards GPCRs. N-(3,5-dimethoxyphenyl)-N'-[2-(4-morpholinyl)ethyl]thiourea has been shown to modulate the activity of specific GPCRs without affecting other signaling pathways. This makes it a valuable tool for studying the function of GPCRs. However, one of the limitations of using N-(3,5-dimethoxyphenyl)-N'-[2-(4-morpholinyl)ethyl]thiourea is its low solubility in aqueous solutions, which can make it difficult to use in some experimental setups.
未来方向
There are several future directions for research on N-(3,5-dimethoxyphenyl)-N'-[2-(4-morpholinyl)ethyl]thiourea. One area of future research is the development of more potent and selective N-(3,5-dimethoxyphenyl)-N'-[2-(4-morpholinyl)ethyl]thiourea analogs that can modulate specific GPCRs with greater efficacy. Another area of research is the use of N-(3,5-dimethoxyphenyl)-N'-[2-(4-morpholinyl)ethyl]thiourea in the development of novel therapeutics for various diseases, including cancer and inflammation. Additionally, the use of N-(3,5-dimethoxyphenyl)-N'-[2-(4-morpholinyl)ethyl]thiourea in the study of GPCR signaling pathways and their role in various physiological processes is an area of ongoing research.
合成方法
N-(3,5-dimethoxyphenyl)-N'-[2-(4-morpholinyl)ethyl]thiourea can be synthesized through a multistep process involving the reaction of 3,5-dimethoxyphenyl isothiocyanate with morpholine followed by the reaction of the resulting intermediate with ethylenediamine. The final product is obtained through the reaction of the intermediate with thiourea. The purity of the synthesized N-(3,5-dimethoxyphenyl)-N'-[2-(4-morpholinyl)ethyl]thiourea can be confirmed through various analytical techniques such as NMR and HPLC.
科学研究应用
N-(3,5-dimethoxyphenyl)-N'-[2-(4-morpholinyl)ethyl]thiourea has shown potential applications in various areas of biological research. One of the major applications of N-(3,5-dimethoxyphenyl)-N'-[2-(4-morpholinyl)ethyl]thiourea is in the study of G protein-coupled receptors (GPCRs), which are involved in various physiological processes. N-(3,5-dimethoxyphenyl)-N'-[2-(4-morpholinyl)ethyl]thiourea has been shown to modulate the activity of GPCRs and can be used as a tool to study their function.
属性
IUPAC Name |
1-(3,5-dimethoxyphenyl)-3-(2-morpholin-4-ylethyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O3S/c1-19-13-9-12(10-14(11-13)20-2)17-15(22)16-3-4-18-5-7-21-8-6-18/h9-11H,3-8H2,1-2H3,(H2,16,17,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEZIQVMTNHXKLD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)NC(=S)NCCN2CCOCC2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,5-Dimethoxyphenyl)-3-[2-(morpholin-4-yl)ethyl]thiourea | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![methyl 4,5-dimethyl-2-[(phenylacetyl)amino]-3-thiophenecarboxylate](/img/structure/B5723659.png)
![3-methyl-2-nitro-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B5723662.png)
![N-[(2-hydroxy-7-methyl-3-quinolinyl)methyl]-N,3-dimethylbutanamide](/img/structure/B5723663.png)
![1,3-dimethyl-5-[(5-methyl-2-thienyl)methylene]-2-thioxo-4-imidazolidinone](/img/structure/B5723665.png)
![N-(2-methoxyphenyl)-2-[(1-phenyl-1H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5723668.png)





